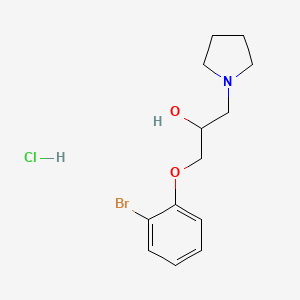![molecular formula C16H22N6O2 B3976485 N-(2-isopropylphenyl)-N'-[1-(1H-tetrazol-5-yl)ethyl]succinamide](/img/structure/B3976485.png)
N-(2-isopropylphenyl)-N'-[1-(1H-tetrazol-5-yl)ethyl]succinamide
Overview
Description
N-(2-isopropylphenyl)-N'-[1-(1H-tetrazol-5-yl)ethyl]succinamide, commonly known as IPTES, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies. IPTES is a succinamide derivative and is classified as a tetrazole-based ligand. It has been shown to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers.
Mechanism of Action
IPTES acts as a selective antagonist of GABA receptors, specifically the GABA(A) receptor. It binds to the receptor and prevents the binding of GABA, which is the main inhibitory neurotransmitter in the brain. This results in the inhibition of neuronal activity, leading to sedation and anxiolysis. IPTES has also been shown to have an inhibitory effect on the enzyme monoamine oxidase (MAO), which plays a role in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
IPTES has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce sedation and anxiolysis in animal models, making it a potential candidate for the development of new anxiolytic and sedative drugs. IPTES has also been shown to have an inhibitory effect on the enzyme MAO, which could have potential applications in the treatment of depression and other mood disorders. Additionally, IPTES has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using IPTES in lab experiments is its high selectivity for certain receptors and enzymes. This allows researchers to study specific pathways and functions within the body. Additionally, IPTES is relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one of the limitations of using IPTES is its potential toxicity. It has been shown to have a low LD50 in animal studies, which could limit its use in certain experiments.
Future Directions
There are several future directions for the use of IPTES in scientific research. One potential area of study is the development of new anxiolytic and sedative drugs based on the structure of IPTES. Additionally, IPTES could be used in the development of new drugs for the treatment of epilepsy and other neurological disorders. Further research is also needed to fully understand the mechanism of action of IPTES and its potential effects on other neurotransmitter systems.
Scientific Research Applications
IPTES has been widely used in various scientific research studies due to its ability to selectively bind to certain receptors and enzymes. It has been shown to have potential applications in the field of neuroscience, particularly in the study of GABA receptors. IPTES has also been used in the development of new drugs for the treatment of various diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(2-propan-2-ylphenyl)-N'-[1-(2H-tetrazol-5-yl)ethyl]butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-10(2)12-6-4-5-7-13(12)18-15(24)9-8-14(23)17-11(3)16-19-21-22-20-16/h4-7,10-11H,8-9H2,1-3H3,(H,17,23)(H,18,24)(H,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHQEHFELMGMLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CCC(=O)NC(C)C2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



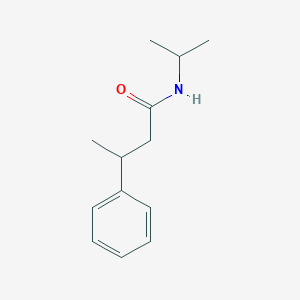
![N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide](/img/structure/B3976410.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3976428.png)
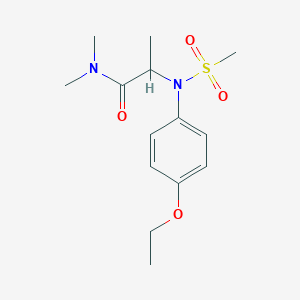
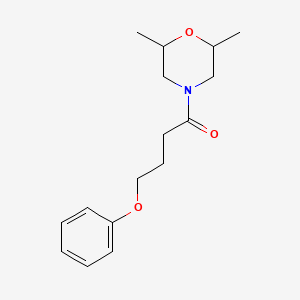
![N-(1,1-dioxidotetrahydro-3-thienyl)-2-{[4-(methylsulfinyl)-2-nitrophenyl]thio}acetamide](/img/structure/B3976435.png)
![N-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B3976440.png)

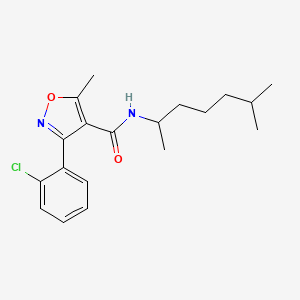
![1-acetyl-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B3976466.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B3976473.png)

![2-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}pentanamide](/img/structure/B3976483.png)
